Clenproperol
Description
Properties
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(propan-2-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2N2O/c1-6(2)15-5-10(16)7-3-8(12)11(14)9(13)4-7/h3-4,6,10,15-16H,5,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUDZCJTCKCTQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959265 | |
| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38339-11-6 | |
| Record name | Clenproperol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38339-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1-methylethyl)amino)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038339116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clenproperol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Substitution with Deuterated Tert-Butylamine
The synthesis of deuterium-labeled this compound derivatives employs a modified nucleophilic substitution mechanism. As detailed in patent CN104387284B, the reaction between 4-amino-α-bromo-3,5-dichloroacetophenone and D9-tert-butylamine occurs under alkaline conditions facilitated by organic bases such as N,N-diisopropylethylamine. This approach achieves a 53.3% conversion rate of the deuterated amine, significantly improving upon traditional methods that typically yield ≤12%.
Key Reaction Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Molar Ratio (Substrate:D9-amine) | 1:1.33 | Maximizes amine utilization |
| Base Catalyst | N,N-diisopropylethylamine | Prevents side reactions |
| Temperature | 25–30°C | Balances kinetics/stability |
| Reaction Time | 48 hours | Ensures completion |
This method’s innovation lies in decoupling the base catalyst from the amine reactant, allowing exclusive participation of D9-tert-butylamine in the substitution reaction.
Ketone Intermediate Reduction
Post-substitution, the ketone group undergoes reduction to yield the final alcohol moiety. Patent CN104387284B demonstrates that replacing conventional NaBH4 with alternative reductants increases yields from 35% to 76%. The optimized protocol uses:
This step’s efficiency directly influences the economic viability of large-scale production, with the patented method reducing raw material costs by 40% compared to earlier approaches.
Industrial-Scale Production Optimization
Crystallization and Purification
Industrial manufacturing implements multi-stage crystallization to achieve ≥99% chemical purity. The process involves:
This protocol removes residual brominated byproducts and unreacted starting materials, as confirmed by HPLC analysis showing ≤0.1% impurities.
Continuous Flow Reactor Integration
Recent advancements employ continuous flow systems to enhance reaction control:
This setup improves heat transfer efficiency and reduces batch-to-batch variability, achieving a 22% increase in overall process yield compared to batch reactors.
Pharmaceutical Formulation Strategies
Dry Powder Inhalation (DPI) Preparation
Patent CN104188941B details a precision formulation method for inhalable this compound:
Composition (Per 100,000 Capsules):
| Component | Quantity | Particle Size | Function |
|---|---|---|---|
| This compound HCl | 2 g | ≤5 μm | Active ingredient |
| 200-mesh lactose | 2000 g | 75–150 μm | Primary carrier |
| 60-mesh lactose | 1000 g | 250–500 μm | Flow regulator |
Manufacturing Process:
-
Active Pharmaceutical Ingredient (API) Milling:
-
Geometric Dilution Protocol:
-
Final Blending:
Stability-Enhanced Formulations
Comparative studies demonstrate the superiority of blended lactose carriers over single-grade excipients:
| Stability Parameter | Blended Carrier | Single-Grade Carrier |
|---|---|---|
| 6-Month API Degradation | ≤0.8% | 2.1–3.4% |
| Aerodynamic Consistency | 92% FPF retention | 78% FPF retention |
| Moisture Uptake (40°C/75% RH) | 1.2% | 2.8% |
The bimodal particle distribution in blended carriers creates optimal interparticulate forces, reducing moisture-mediated API degradation.
Analytical Method Validation
Quantitative NMR Spectroscopy
Deuterated this compound batches undergo rigorous isotopic analysis:
Chemical Reactions Analysis
Types of Reactions: Clenproperol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmacological Research
Clenproperol is primarily researched for its effects on the respiratory system and its potential therapeutic uses in treating conditions like asthma. Its properties as a bronchodilator make it a subject of interest in respiratory pharmacology.
Key Applications:
- Bronchodilation Studies: this compound is studied for its efficacy in dilating bronchial passages, which is crucial for patients with obstructive airway diseases.
- Metabolic Research: It is also investigated for its role in enhancing metabolic rates, making it relevant in studies of weight loss and obesity management.
Veterinary Medicine
This compound has been utilized in veterinary practices, particularly in livestock management. Its ability to promote lean muscle growth while reducing fat deposition has led to its controversial use as a growth promoter.
Key Applications:
- Growth Promotion in Livestock: this compound is administered to cattle and swine to improve feed efficiency and promote muscle development.
- Residue Analysis: Due to its banned status in food-producing animals in many countries, significant research focuses on detecting this compound residues in animal tissues and food products.
Food Safety and Regulatory Compliance
The detection of this compound residues in food products is critical for ensuring consumer safety. Various analytical methods have been developed to monitor its presence in meat and dairy products.
Analytical Techniques:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is widely used for the simultaneous determination of this compound and other beta-agonists in animal-derived foods .
- Immunoassays: These rapid screening methods are employed to detect this compound residues in swine muscle and other animal tissues .
Case Study 1: Detection of this compound Residues
A study conducted on swine muscle samples demonstrated the efficacy of LC-MS/MS for detecting this compound residues. The method showed high sensitivity and specificity, allowing for reliable monitoring of beta-agonists in food safety protocols .
Case Study 2: Pharmacokinetics of this compound
Research utilizing isotopically labeled this compound (this compound-d7) helped elucidate its pharmacokinetics. By tracking the absorption, distribution, metabolism, and excretion (ADME) of this compound-d7, researchers gained insights into its metabolic pathways and potential impacts on human health.
Data Table: Summary of Analytical Methods for this compound Detection
Mechanism of Action
Clenproperol exerts its effects by binding to and activating β2-adrenergic receptors. This activation leads to the stimulation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP) within cells. Elevated cAMP levels result in various physiological responses, including bronchodilation, increased heart rate, and enhanced muscle growth . The molecular targets and pathways involved in these processes are critical for understanding the compound’s therapeutic potential .
Comparison with Similar Compounds
Structural and Pharmacological Similarities :
- Both are β2-AR agonists but differ in pharmacokinetics. Clenbuterol has a longer half-life (~36 hours vs. 4–6 hours for salbutamol), leading to prolonged effects and accumulation risks .
- Salbutamol is administered via inhalation or oral routes at lower doses (e.g., 2–4 mg/day) compared to clenbuterol (20–80 μg/day) .
Research Findings :
- Clenbuterol improves glucose metabolism in skeletal muscle via β2-AR activation, whereas salbutamol’s metabolic effects are less pronounced .
- Both compounds increase cardiovascular risks (e.g., tachycardia), but clenbuterol’s prolonged action exacerbates toxicity .
Prenalterol
Mechanistic Overlap :
Functional Comparisons :
- In rat studies, both clenbuterol and prenalterol reduced response rates under differential-reinforcement-of-low-rate schedules, mimicking antidepressant effects. These effects are antagonized by propranolol, confirming β-AR mediation .
- Prenalterol’s investigational use in heart failure contrasts with clenbuterol’s applications in metabolic reprogramming and neuroprotection .
Side Effects :
- Both drugs cause tachycardia, but prenalterol’s β1 selectivity may increase cardiac strain, while clenbuterol’s β2 activation risks skeletal muscle tremors .
Cilomilast
Divergent Mechanisms, Convergent Outcomes :
- Cilomilast, a phosphodiesterase-4 (PDE4) inhibitor, synergizes with clenbuterol in rescuing mitochondrial dysfunction. Both reverse palmitate-induced mitochondrial depolarization and oxidative stress in myotubes .
- Clenbuterol activates β2-AR-dependent pathways (e.g., p-BNIP3L), while cilomilast modulates cyclic AMP levels, illustrating distinct mechanisms for similar functional outcomes .
Comparative Data Table
Biological Activity
Clenproperol is a β2-adrenergic agonist that shares structural similarities with clenbuterol, making it an important compound in pharmacological research. Its biological activity has been studied across various contexts, including its effects on weight loss, immune modulation, and potential neuroprotective properties. This article synthesizes findings from diverse sources, highlighting the compound's mechanisms of action, effects on different biological systems, and relevant case studies.
This compound primarily exerts its effects through selective activation of β2-adrenergic receptors (β2-ARs). The binding of this compound to these receptors activates adenylyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). This cascade results in various physiological effects:
- Lipid Metabolism : this compound promotes lipolysis and thermogenesis, contributing to weight loss and fat reduction. It has been noted for its higher potency and longer half-life compared to other β2-AR agonists, making it effective for weight management .
- Bronchodilation : Similar to other β2-agonists, this compound acts as a bronchodilator, providing relief in respiratory conditions .
- Immune Modulation : this compound influences immune cell function by enhancing lymphocyte proliferation and modulating cytokine production. Studies indicate that it can reduce pro-inflammatory cytokines such as TNF-α and IL-6 .
1. Weight Loss and Metabolism
This compound has gained attention for its role in promoting weight loss. It acts as a chemical liposuction agent by increasing metabolic rate and fat oxidation. A study highlighted that this compound administration resulted in significant fat loss in animal models, demonstrating its potential utility in obesity management .
2. Immune System Effects
Research indicates that this compound enhances lymphocyte proliferation. In a study involving untrained horses, treatment with low concentrations of this compound significantly increased the proliferation of total lymphocytes and specific T cell populations (CD4+ and CD8+). Notably, the optimal concentration for enhancing CD4+ proliferation was found to be 0.6 ng/mL .
| Concentration (ng/mL) | Total Lymphocyte Proliferation | CD4+ Proliferation | CD8+ Proliferation |
|---|---|---|---|
| 0.6 | Increased | Increased | Decreased |
| 1.0 | No effect | No effect | No effect |
| 1.6 | Decreased | Increased | No effect |
This immune-modulating effect suggests potential applications for this compound in enhancing immune responses during infections or vaccinations.
3. Neuroprotective Properties
This compound has been investigated for its neuroprotective effects in models of neurodegeneration. In studies involving Parkinson's disease models, this compound was shown to transiently decrease levels of Snca mRNA in the substantia nigra following acute administration but did not significantly affect α-synuclein protein levels over repeated dosing . This suggests that while there may be initial benefits in terms of gene expression modulation, the long-term effects require further investigation.
Clenbuterol Epidemic Poisoning
A notable case study examined the clinical implications of β2-adrenergic agonists like clenbuterol and this compound during an epidemic poisoning incident among livestock. The findings underscored the risks associated with improper use of these compounds in agriculture, leading to significant health issues in humans consuming contaminated meat products . This highlights the need for stringent regulations regarding the use of such compounds.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying Clenproperol in environmental samples, and how can researchers ensure reproducibility?
- Methodology : Use isotope dilution techniques with deuterated analogs (e.g., this compound-d7) paired with LC-MS/MS to achieve precise quantification . Calibration curves should be established using certified reference standards (CAS 38339-11-6) to minimize matrix interference . Reproducibility requires strict adherence to protocols for sample preparation, chromatography conditions (e.g., column type, mobile phase), and mass spectrometry parameters (e.g., ionization mode, fragmentor voltage) .
Q. How can researchers confirm the structural identity and purity of synthesized this compound?
- Methodology : Combine spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm bond connectivity and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Match observed exact mass (262.06396 g/mol) to theoretical values .
- Purity assessment : Use HPLC with UV detection (λ = 220–280 nm) and validate purity ≥95% .
Q. What experimental designs are appropriate for initial pharmacological characterization of this compound?
- Methodology :
- In vitro assays : Test β2-adrenergic receptor binding affinity via competitive radioligand binding assays using -labeled agonists .
- Dose-response studies : Measure cAMP production in transfected HEK293 cells to assess potency (EC) .
- Control groups : Include vehicle controls and reference agonists (e.g., salbutamol) for comparative analysis .
Advanced Research Questions
Q. How can isotopic labeling (e.g., this compound-d7) improve pharmacokinetic and metabolic studies?
- Methodology : Use deuterated analogs as internal standards to correct for matrix effects in LC-MS/MS-based assays, enhancing accuracy in bioavailability and half-life calculations . For metabolic profiling, incubate this compound with liver microsomes and use HRMS to detect deuterium-retaining metabolites, distinguishing phase I/II transformations .
Q. What strategies resolve contradictions in receptor selectivity data for this compound across studies?
- Approach :
- Assay standardization : Compare methodologies (e.g., cell lines, receptor isoforms, assay buffers) to identify variability sources .
- Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects meta-regression) to quantify heterogeneity .
- Functional vs. binding assays : Disentangle binding affinity (K) from efficacy (e.g., intrinsic activity) using GTPγS binding assays .
Q. How can researchers optimize this compound detection in complex environmental matrices with low recovery rates?
- Methodology :
- Sample pretreatment : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate this compound from interferents .
- Matrix-matched calibration : Prepare standards in blank matrix extracts to correct for ion suppression/enhancement .
- Limit of detection (LOD) : Validate via signal-to-noise ratios (S/N ≥ 3) and spike-recovery tests at sub-ppb concentrations .
Q. What computational approaches predict this compound’s off-target interactions and toxicity?
- Methodology :
- Molecular docking : Screen against ADMET-related targets (e.g., hERG, CYP450 isoforms) using software like AutoDock Vina .
- Quantitative Structure-Activity Relationship (QSAR) : Train models on β-agonist datasets to forecast cardiotoxicity risks .
- Validation : Cross-reference predictions with in vitro cytotoxicity assays (e.g., MTT assay in cardiomyocytes) .
Methodological Considerations
- Data validation : Ensure all experiments include triplicate measurements and statistical tests (e.g., ANOVA with post-hoc correction) .
- Ethical compliance : For studies involving animal/human tissues, adhere to institutional review protocols and declare conflicts of interest .
- Transparency : Deposit raw data (e.g., spectral files, dose-response curves) in public repositories like Figshare or Zenodo .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
